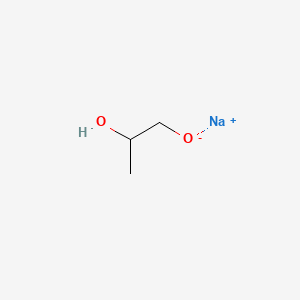
1,2-Propanediol, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, sodium salt, also known as sodium 1,2-propanediolate, is a chemical compound derived from 1,2-propanediol (propylene glycol). It is a colorless, odorless, and hygroscopic compound that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Propanediol, sodium salt can be synthesized through the reaction of 1,2-propanediol with sodium hydroxide. The reaction typically involves the following steps:
- Dissolve sodium hydroxide in water to form a sodium hydroxide solution.
- Add 1,2-propanediol to the sodium hydroxide solution.
- Heat the mixture to facilitate the reaction, resulting in the formation of this compound.
The reaction can be represented as:
CH3CH(OH)CH2OH+NaOH→CH3CH(ONa)CH2OH+H2O
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Formation of propionaldehyde or acetone.
Reduction: Formation of 1,2-propanediol.
Substitution: Formation of various substituted propanediol derivatives.
Applications De Recherche Scientifique
1,2-Propanediol, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the preparation of biological buffers and as a cryoprotectant for biological samples.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery.
Industry: Used in the production of polymers, resins, and as an antifreeze agent.
Mécanisme D'action
The mechanism of action of 1,2-propanediol, sodium salt involves its ability to act as a nucleophile in chemical reactions. The sodium ion (Na⁺) enhances the nucleophilicity of the 1,2-propanediol molecule, allowing it to readily participate in various substitution and addition reactions. The compound can interact with molecular targets such as electrophiles, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
1,2-Propanediol, sodium salt can be compared with other similar compounds, such as:
1,2-Propanediol (Propylene Glycol): Unlike its sodium salt derivative, 1,2-propanediol is a neutral compound and is commonly used as a solvent and antifreeze agent.
1,3-Propanediol: This compound has a different hydroxyl group arrangement and is used in the production of polymers and as a solvent.
Ethylene Glycol: Similar to 1,2-propanediol, but with a different carbon chain length, it is used as an antifreeze agent and in the production of polyester fibers.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of the sodium ion, making it a valuable reagent in various chemical and industrial processes.
Propriétés
Numéro CAS |
58858-91-6 |
|---|---|
Formule moléculaire |
C3H7NaO2 |
Poids moléculaire |
98.08 g/mol |
Nom IUPAC |
sodium;2-hydroxypropan-1-olate |
InChI |
InChI=1S/C3H7O2.Na/c1-3(5)2-4;/h3,5H,2H2,1H3;/q-1;+1 |
Clé InChI |
DZCLHXSSMHLQJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C[O-])O.[Na+] |
Numéros CAS associés |
57-55-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


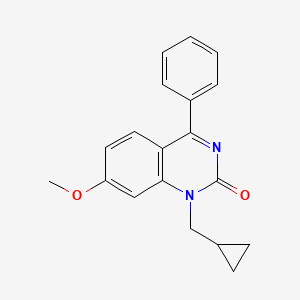
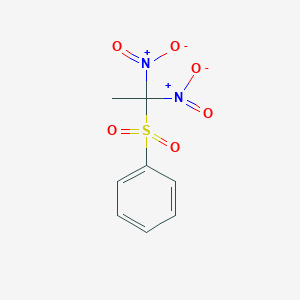
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
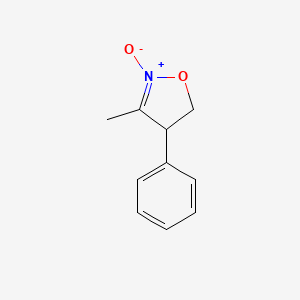
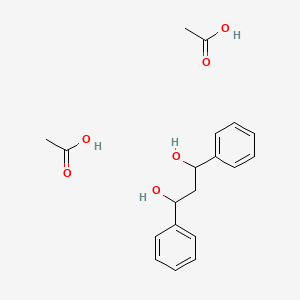
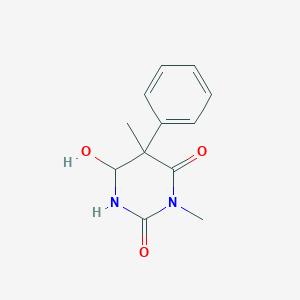
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
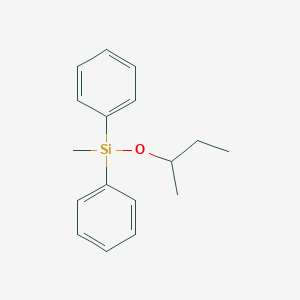
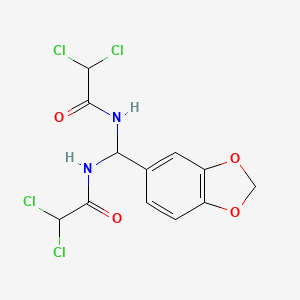
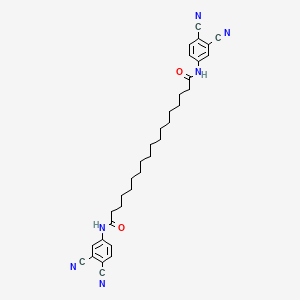
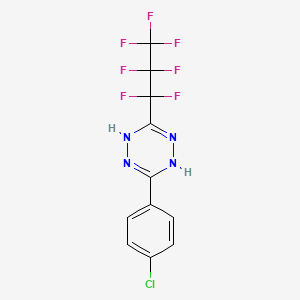
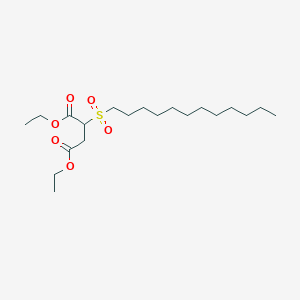
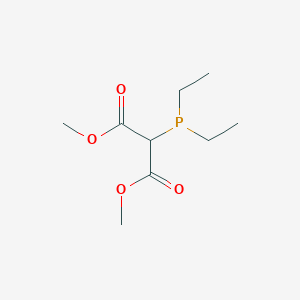
![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
